molecular formula C18H11N3O B14122470 5-(10H-Phenoxazin-10-yl)picolinonitrile

5-(10H-Phenoxazin-10-yl)picolinonitrile

Cat. No.: B14122470
M. Wt: 285.3 g/mol
InChI Key: IUJYJFJUCCNOHH-UHFFFAOYSA-N
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Description

5-(10H-Phenoxazin-10-yl)picolinonitrile is a thermally activated delayed fluorescence (TADF) emitter characterized by a donor-acceptor (D-A) molecular architecture. The phenoxazine moiety acts as an electron-rich donor, while the picolinonitrile group serves as an electron-deficient acceptor. This D-A configuration facilitates a small singlet-triplet energy gap (ΔEST), enabling efficient reverse intersystem crossing (RISC) for TADF. The compound is primarily investigated for organic light-emitting diodes (OLEDs), where its high photoluminescence quantum yield (PLQY) and electroluminescence efficiency are critical .

Properties

Molecular Formula

C18H11N3O

Molecular Weight

285.3 g/mol

IUPAC Name

5-phenoxazin-10-ylpyridine-2-carbonitrile

InChI

InChI=1S/C18H11N3O/c19-11-13-9-10-14(12-20-13)21-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)21/h1-10,12H

InChI Key

IUJYJFJUCCNOHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CN=C(C=C4)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(10H-Phenoxazin-10-yl)picolinonitrile typically involves the reaction of phenoxazine with picolinonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-(10H-Phenoxazin-10-yl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Mechanism of Action

The mechanism by which 5-(10H-Phenoxazin-10-yl)picolinonitrile exerts its effects is primarily through its photophysical properties. The compound can absorb light and re-emit it, a property that is exploited in various applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and the subsequent emission of fluorescence .

Comparison with Similar Compounds

Key Structural Analogues and Performance Metrics

The table below compares 5-(10H-Phenoxazin-10-yl)picolinonitrile with analogous TADF emitters based on phenoxazine donors and varying acceptors:

Compound Name Acceptor Group ΔEST (eV) EQE (%) Key Findings Reference
5-(10H-Phenoxazin-10-yl)picolinonitrile Picolinonitrile 0.10–0.15* ~15–20* High PLQY (>80%); efficient D-A charge transfer; optimized for green emission.
2PXZ-OXD 1,3,4-Oxadiazole 0.08 14.9 Donor-acceptor-donor (D-A-D) design; superior PLQY vs. D-A analogues.
PxPmBPX Benzophenone 0.12 16.1 Aromatic ketone acceptor; high EQE due to rigid molecular geometry.
DPO-TXO2 Thioxanthene-S,S-dioxide 0.15 13.5 Moderate EQE; sulfone-derived acceptor limits charge transfer efficiency.
PXZDSO2 Thianthrene-S,S-dioxide 0.10 15.3 Dual sulfone groups enhance spin-orbit coupling; solution-processable.

Note: Values for 5-(10H-Phenoxazin-10-yl)picolinonitrile are inferred from patent data .

Molecular Design and Efficiency Trends

  • D-A vs. D-A-D Systems: While 5-(10H-Phenoxazin-10-yl)picolinonitrile adopts a D-A structure, compounds like 2PXZ-OXD (D-A-D) exhibit higher PLQY (>90%) and EQE due to enhanced intramolecular charge transfer and reduced non-radiative decay .
  • Acceptor Influence: The picolinonitrile acceptor in the target compound provides stronger electron-withdrawing capability than oxadiazole (2PXZ-OXD) or benzophenone (PxPmBPX), leading to a smaller ΔEST and faster RISC .
  • Synthetic Accessibility: The compound shares synthetic pathways with analogues like PXZDSO2, typically involving Ullmann coupling or Suzuki-Miyaura reactions to link phenoxazine donors to nitrile-containing acceptors .

Performance Limitations and Trade-offs

  • Moderate EQE in Sulfone Acceptors: DPO-TXO2’s thioxanthene-S,S-dioxide acceptor results in a larger ΔEST (0.15 eV) and lower EQE (13.5%) compared to the picolinonitrile-based compound .
  • Solution Processability: PXZDSO2 and 2PXZ-OXD demonstrate compatibility with solution processing, whereas 5-(10H-Phenoxazin-10-yl)picolinonitrile may require vacuum deposition due to its crystalline nature .

Critical Analysis of Structural Modifications

Nitrile vs. Trifluoromethyl Substitutions

The trifluoromethyl variant is used in pharmaceuticals but lacks the D-A configuration necessary for TADF, underscoring the uniqueness of 5-(10H-Phenoxazin-10-yl)picolinonitrile’s design .

Phenoxazine vs. Phenothiazine Donors

Phenothiazine-based compounds (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine) exhibit redshifted emission but face stability issues due to sulfur oxidation, making phenoxazine donors preferable for stable OLED operation .

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